molecular formula C22H30N4O3 B5554474 2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5554474
M. Wt: 398.5 g/mol
InChI Key: LPEAMZZJSVZMPW-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.23179083 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion into Oxime Derivatives

Research by Rahman et al. (2013) explored the synthesis of oxime derivatives from heterocyclic spiro compounds with barbituric acid moieties. This study contributes to the understanding of chemical transformations and potential applications of compounds related to 2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one (Rahman et al., 2013).

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the compound , were synthesized and evaluated for their antihypertensive activity in Caroon et al.'s study (1981). This research highlights the potential of diazaspiro compounds in the development of new antihypertensive drugs (Caroon et al., 1981).

Synthons for Fused Heterocycles

El-Nabi (2002) investigated 1-aryl-5-methoxypyrrolones as synthons for creating fused heterocycles. This study's findings are relevant for understanding the synthesis pathways and potential applications of compounds like this compound in creating complex heterocyclic structures (El-Nabi, 2002).

Spirocyclization of Pyridine Substrates

Parameswarappa and Pigge (2011) conducted research on the spirocyclization of pyridine substrates to create 3,9-diazaspiro[5.5]undecane derivatives. This study provides insights into synthetic strategies that could be applicable to compounds related to this compound (Parameswarappa & Pigge, 2011).

CCR8 Antagonists

Norman (2007) explored the use of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, indicating potential therapeutic applications in treating chemokine-mediated diseases. This research suggests a possible pharmacological application for compounds structurally similar to this compound (Norman, 2007).

Properties

IUPAC Name

2-(3-methoxypropyl)-9-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-29-14-4-10-25-17-22(7-6-20(25)27)8-12-24(13-9-22)16-18-15-21(28)26-11-3-2-5-19(26)23-18/h2-3,5,11,15H,4,6-10,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEAMZZJSVZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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